molecular formula C12H15NO3 B14271020 Ethyl 2-[(2-oxopropyl)amino]benzoate CAS No. 185307-96-4

Ethyl 2-[(2-oxopropyl)amino]benzoate

Cat. No.: B14271020
CAS No.: 185307-96-4
M. Wt: 221.25 g/mol
InChI Key: JKSCLLXLHFQLCW-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxopropyl)amino]benzoate (C₁₂H₁₅NO₃, molecular weight: 221.25 g/mol) is an ortho-substituted benzoate ester featuring a 2-oxopropylamino group at the 2-position of the benzene ring. Structurally, it combines an aromatic ester core with a secondary amine linked to a ketone-containing side chain. This configuration grants the molecule versatility as a synthetic intermediate, particularly in medicinal chemistry and materials science, where its reactive amine and ketone groups facilitate further functionalization .

Properties

CAS No.

185307-96-4

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-(2-oxopropylamino)benzoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)10-6-4-5-7-11(10)13-8-9(2)14/h4-7,13H,3,8H2,1-2H3

InChI Key

JKSCLLXLHFQLCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-oxopropyl)amino]benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxopropyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-oxopropyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The compound may also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The reactivity, solubility, and applications of ethyl 2-[(2-oxopropyl)amino]benzoate are influenced by its unique substituent arrangement. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₂H₁₅NO₃ 2-[(2-oxopropyl)amino] 221.25 Synthetic scaffold; potential H-bonding sites
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 2-methoxy 180.20 Soluble in ethanol; flavor/fragrance applications
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 4-(dimethylamino) 193.24 Co-initiator in resin cements; high reactivity
Ethyl 2-[benzyl(2-oxopropyl)amino]acetate C₁₄H₁₉NO₃ 2-[benzyl(2-oxopropyl)amino] 249.30 Lipophilic scaffold; lab-scale synthesis

Functional Group Impact on Properties

  • Electron Effects: The 2-oxopropylamino group in the target compound introduces both electron-withdrawing (ketone) and electron-donating (amine) characteristics. This contrasts with Ethyl 2-methoxybenzoate, where the methoxy group is purely electron-donating, enhancing aromatic ring stability but reducing reactivity toward electrophiles .
  • Solubility: Ethyl 2-methoxybenzoate’s solubility in ethanol is well-documented , whereas the target compound’s amine and ketone groups likely increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMF or DMSO).
  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin formulations due to its para-substituted dimethylamino group, which enhances electron donation and accelerates polymerization . In contrast, the ortho-substituted 2-oxopropylamino group in the target compound may introduce steric hindrance, slowing reactions at the ester group.

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